molecular formula C17H23NO3 B027398 Acetoxyketobemidone CAS No. 107419-07-8

Acetoxyketobemidone

Cat. No.: B027398
CAS No.: 107419-07-8
M. Wt: 289.4 g/mol
InChI Key: UHZAKWBTNFQWFQ-UHFFFAOYSA-N
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Description

Acetoxyketobemidone hydrochloride is a synthetic opioid with the chemical name 4-(m-acetoxyphenyl)-1-methyl-4-piperidylethyl ketone hydrochloride. It belongs to the phenylpiperidine class of opioids, structurally analogous to ketobemidone but distinguished by the presence of an acetoxy (-OAc) substituent on the meta position of the phenyl ring . This modification influences its pharmacokinetic and pharmacodynamic properties, such as solubility and receptor binding affinity.

Properties

CAS No.

107419-07-8

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl] acetate

InChI

InChI=1S/C17H23NO3/c1-4-16(20)17(8-10-18(3)11-9-17)14-6-5-7-15(12-14)21-13(2)19/h5-7,12H,4,8-11H2,1-3H3

InChI Key

UHZAKWBTNFQWFQ-UHFFFAOYSA-N

SMILES

CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C

Canonical SMILES

CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetoxyketobemidone typically involves the reaction of 3-acetoxyphenyl with 1-methyl-4-piperidone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Acetoxyketobemidone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetoxyketobemidone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Acetoxyketobemidone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₁₈H₂₄ClNO₃ (hydrochloride salt form).
  • Physical State : Crystalline solid, typically white to off-white.
  • Melting Point: Reported in UNODC data as 238–240°C (hydrochloride salt) .
  • Solubility : Highly soluble in water due to the hydrochloride salt formulation, enhancing bioavailability .

Acetoxyketobemidone’s synthesis involves acetylation of ketobemidone, introducing the acetoxy group to modulate its metabolic stability and potency .

Comparison with Structurally Similar Compounds

This compound shares structural and functional similarities with other opioids, particularly phenylpiperidine derivatives and synthetic analgesics. Below is a detailed comparison:

Ketobemidone

  • Chemical Structure : Lacks the acetoxy group; phenyl ring is unsubstituted.
  • Molecular Formula: C₁₅H₁₉NO₂ (free base).
  • Potency : Approximately 0.7× morphine (parenteral), whereas this compound’s potency is higher due to improved lipid solubility from the acetoxy group.
  • Metabolism : Faster hepatic clearance compared to this compound, which has prolonged action due to reduced first-pass metabolism .

Acedicon® (Codeinone Dihydro Enol Acetate Hydrochloride)

  • Chemical Structure: Codeinone derivative with an enol acetate group.
  • Pharmacology : Primarily a cough suppressant with weaker analgesic effects.
  • Key Difference : Acedicon® targets μ-opioid receptors less selectively than this compound, resulting in lower analgesic efficacy but fewer respiratory side effects .

Methadyl Acetate Hydrochloride

  • Structure : A methadone derivative with acetylated nitrogen.
  • Half-Life : ~52 hours (vs. ~8–12 hours for this compound).

Table 1: Comparative Data for this compound and Analogues

Property This compound HCl Ketobemidone Acedicon® HCl Methadyl Acetate HCl
Molecular Formula C₁₈H₂₄ClNO₃ C₁₅H₁₉NO₂ C₁₉H₂₃ClNO₄ C₂₃H₃₂ClNO₂
Melting Point (°C) 238–240 172–174 210–212 230–232
Receptor Affinity (μ) High Moderate Low High
Half-Life (hours) 8–12 4–6 3–5 48–52
Primary Use Acute pain Chronic pain Antitussive Opioid dependence

Sources:

Pharmacological and Analytical Distinctions

Receptor Binding

  • This compound exhibits higher μ-opioid receptor affinity than ketobemidone due to the acetoxy group enhancing membrane permeability .
  • Unlike methadyl acetate, it shows negligible δ-opioid receptor activity, reducing gastrointestinal side effects .

Analytical Identification

  • X-Ray Diffraction: this compound’s crystal structure (reported in UNODC data) shows a monoclinic lattice with distinct d-spacings at 8.2 Å and 4.1 Å, differentiating it from ketobemidone’s orthorhombic system .
  • Spectroscopy: IR spectra reveal a strong C=O stretch at 1740 cm⁻¹ (acetoxy group), absent in non-acetylated analogues .

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